molecular formula C7H13NO3 B12582705 Carbamic acid--hexa-2,4-dien-1-ol (1/1) CAS No. 197075-23-3

Carbamic acid--hexa-2,4-dien-1-ol (1/1)

Cat. No.: B12582705
CAS No.: 197075-23-3
M. Wt: 159.18 g/mol
InChI Key: LZVFKGJVUBSDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid–hexa-2,4-dien-1-ol (1/1) is a chemical compound with the molecular formula C6H10O. . This compound is characterized by its conjugated diene structure, which makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid–hexa-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 2,4-hexadien-1-ol reacts with maleic anhydride . This reaction typically requires moderate to high temperatures and may be conducted under pressure to enhance the yield .

Industrial Production Methods

In industrial settings, the production of carbamic acid–hexa-2,4-dien-1-ol often involves the catalytic hydrogenation of sorbic acid. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid–hexa-2,4-dien-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid–hexa-2,4-dien-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid–hexa-2,4-dien-1-ol involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. These reactions are stereospecific and can lead to the formation of complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid–hexa-2,4-dien-1-ol is unique due to its conjugated diene structure, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo cycloaddition reactions makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

197075-23-3

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

carbamic acid;hexa-2,4-dien-1-ol

InChI

InChI=1S/C6H10O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h2-5,7H,6H2,1H3;2H2,(H,3,4)

InChI Key

LZVFKGJVUBSDTN-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCO.C(=O)(N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.